methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride
CAS No.: 2613385-09-2
Cat. No.: VC11517695
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2613385-09-2 |
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Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.70 g/mol |
IUPAC Name | methyl 2,2-dimethylpiperidine-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c1-9(2)6-7(4-5-10-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Standard InChI Key | NQTAJSFIGINWEG-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(CCN1)C(=O)OC)C.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The molecular formula of methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride is C10H18ClNO2, with a molecular weight of 219.7 g/mol (calculated). Its IUPAC name is methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride. Key structural features include:
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A piperidine ring with geminal methyl groups at the 2-position.
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A methyl ester group at the 4-position.
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A hydrochloride salt improving solubility and stability.
Table 1: Comparative Structural Data of Piperidine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
---|---|---|---|
Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride | C9H18ClNO2 | 207.7 | 2,6-dimethyl |
Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride (theoretical) | C10H18ClNO2 | 219.7 | 2,2-dimethyl |
The geminal dimethyl configuration at the 2-position may introduce steric hindrance, potentially affecting reactivity and biological interactions compared to the 2,6-dimethyl analog.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocols for the 2,2-dimethyl variant are documented, methods for analogous piperidine derivatives provide a framework. For example, methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is synthesized via:
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Ring hydrogenation: Reduction of pyridine precursors (e.g., 4-methyl-2-pyridinecarboxylic acid) under hydrogen pressure with catalysts like palladium charcoal .
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Esterification: Reaction with methyl chloroformate in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt.
For the 2,2-dimethyl compound, alternative starting materials such as 2,2-dimethylpiperidine-4-carboxylic acid or tailored pyridine precursors would be required. Chirality control, critical in pharmaceutical applications, could employ chiral resolving agents like D-amygdalic acid .
Reactivity and Derivatives
Piperidine derivatives undergo reactions typical of secondary amines and esters:
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Hydrolysis: The ester group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
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Salt formation: The hydrochloride salt enhances aqueous solubility, facilitating biological testing.
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N-functionalization: The nitrogen may undergo alkylation or acylation to yield prodrugs or modified bioactivity .
Compound | Biological Activity | MIC (μg/mL) | Reference |
---|---|---|---|
Pyridine-2-methylamine 62 | Anti-TB (H37Rv strain) | 0.016 | |
Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride | Enzyme modulation, analgesic effects | N/A |
The 2,2-dimethyl variant’s steric profile may alter target binding compared to 2,6-dimethyl analogs, necessitating empirical validation.
Industrial and Research Applications
Pharmaceutical Intermediates
Piperidine carboxylates serve as intermediates in drug synthesis. For example:
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Antiviral agents: Methyl (S)-piperidine-2-carboxylate hydrochloride is used in protease inhibitor development .
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Analgesics: Substituted piperidines are precursors to opioid receptor modulators.
Specialty Chemicals
The hydrochloride salt’s stability makes it suitable for:
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Fine chemical synthesis: Building block for heterocyclic compounds.
Challenges and Future Directions
Knowledge Gaps
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Synthetic feasibility: Geminal dimethyl groups may complicate ring closure or hydrogenation steps.
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Biological profiling: No data exist on the 2,2-dimethyl variant’s pharmacokinetics or toxicity.
Research Opportunities
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